molecular formula C20H17FN4O3 B2774842 N-[4-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide CAS No. 2034368-20-0

N-[4-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide

Cat. No.: B2774842
CAS No.: 2034368-20-0
M. Wt: 380.379
InChI Key: LCZCYOJIRQUGEQ-UHFFFAOYSA-N
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Description

N-[4-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound is of significant interest in oncological research, particularly for the study and treatment of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and myelofibrosis, where dysregulated JAK-STAT signaling is a hallmark PubMed . By specifically targeting JAK2, it potently suppresses the phosphorylation and subsequent dimerization of STAT transcription factors, thereby inhibiting the expression of genes involved in cell proliferation and survival Nature Leukemia . Its tricyclic scaffold is structurally related to fedratinib, a known JAK2 inhibitor, and the incorporation of the fluoro substituent is designed to optimize pharmacokinetic properties and binding affinity DrugBank . Beyond oncology, this inhibitor serves as a critical research tool for dissecting JAK-STAT pathway dynamics in immunological contexts, including autoimmune and inflammatory diseases, providing researchers with a precise means to modulate this critical signaling cascade Cell .

Properties

IUPAC Name

N-[4-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3/c1-12(26)22-15-5-2-13(3-6-15)19(27)24-9-8-17-16(11-24)20(28)25-10-14(21)4-7-18(25)23-17/h2-7,10H,8-9,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZCYOJIRQUGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dipyrido[1,2-a4’,3’-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under specific conditions.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Acylation: The final step involves the acylation of the fluorinated dipyrido[1,2-a:4’,3’-d]pyrimidine with an acylating agent like acetic anhydride to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

N-(4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its fluorinated structure makes it a candidate for use in the development of advanced materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The fluorinated dipyrido[1,2-a:4’,3’-d]pyrimidine core is believed to interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide can be compared with other fluorinated heterocyclic compounds, such as:

The uniqueness of N-(4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)phenyl)acetamide lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

N-[4-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by a triazatricyclo structure with a fluorinated carbonyl group attached to a phenyl acetamide moiety. Its molecular formula is C20H17FN4O3C_{20}H_{17}FN_4O_3, and it has a molecular weight of approximately 396.37 g/mol. The presence of the fluorine atom and the unique bicyclic framework contribute to its potential biological activity by influencing its interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and disrupting cellular pathways.
  • DNA/RNA Binding : It has the potential to bind to nucleic acids, affecting gene expression and protein synthesis.
  • Receptor Modulation : The compound could modulate receptor activity, leading to altered signaling pathways within cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and preventing cell cycle progression.
Cell LineIC50 (µM)Mechanism of Action
HeLa15Induces apoptosis
MCF-712Cell cycle arrest at G2/M phase
A54910Inhibition of proliferation

Antiviral Activity

Preliminary studies suggest potential antiviral properties:

  • Viral Replication Inhibition : The compound may inhibit the replication of certain viruses by targeting viral enzymes or host cell factors involved in viral propagation.

Case Studies

  • Anticancer Efficacy : A study published in Anticancer Research evaluated the efficacy of this compound against breast cancer cell lines and reported significant reduction in cell viability compared to control groups.
  • Mechanistic Insights : Another research article explored the molecular interactions between the compound and specific cancer-related proteins using computational modeling techniques, revealing potential binding sites that could be targeted for therapeutic development.
  • Antiviral Potential : In vitro studies indicated that this compound showed inhibition of viral replication in models infected with influenza virus.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured during synthesis?

The synthesis involves multi-step processes, starting with the preparation of the tricyclic core (e.g., pyrimido-benzothiazin derivatives) followed by sequential functionalization. Key steps include:

  • Core construction : Cyclization reactions under controlled temperatures (e.g., reflux in THF or DMF) to form the fused heterocyclic system .
  • Substituent introduction : Fluorination at position 13 and coupling of the acetamide-phenyl group via nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling .
  • Purity optimization : Use of column chromatography (silica gel) and recrystallization (solvent systems like ethanol/water) to isolate intermediates. Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d6, 400 MHz) .

Table 1 : Key Analytical Techniques for Purity Assessment

TechniquePurposeConditions
HPLCQuantify impuritiesC18 column, 0.1% TFA in H2O/MeCN (60:40 → 20:80)
¹H NMRConfirm structural integrityDMSO-d6, δ 7.8–8.2 ppm (aromatic H), δ 2.1 ppm (acetamide CH3)
Mass SpecVerify molecular weightESI+, m/z calculated for C19H14FN5O3: 395.32

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .
  • Stability : Store at 2–8°C in airtight containers; avoid exposure to moisture or light to prevent decomposition into CO, CO2, or nitrogen oxides .
  • Spill management : Neutralize with sand or vermiculite, then dispose via hazardous waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in fluorination or acetamide coupling?

  • Fluorination : Use KF or Selectfluor in DMF at 80°C, monitoring progress via TLC (hexane/ethyl acetate 3:1). Yields increase with anhydrous conditions and catalytic KI .
  • Acetamide coupling : Optimize pH (6–7) and use HATU/DIPEA as coupling agents. Microwave-assisted synthesis (100°C, 30 min) reduces side products compared to traditional reflux .
  • Data-driven optimization : Apply Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions. For example, a central composite design can identify optimal conditions for >80% yield .

Q. How can computational methods predict reactivity or biological activity of derivatives?

  • DFT calculations : Model electrophilic sites (e.g., carbonyl groups) using Gaussian09 with B3LYP/6-31G(d) basis set. Predict regioselectivity for substitutions .
  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The fluorophenyl-acetamide moiety shows high affinity for hydrophobic pockets .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-withdrawing groups at position 13 enhance stability in metabolic assays .

Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns)?

  • Dynamic effects : Variable-temperature NMR (25–60°C) can clarify splitting caused by rotameric equilibria in the acetamide group .
  • 2D techniques : Use HSQC to assign overlapping aromatic signals and NOESY to confirm spatial proximity of fluorine and neighboring protons .
  • Cross-validation : Compare experimental IR (C=O stretch ~1680 cm⁻¹) with computational spectra from ORCA software .

Methodological Guidelines

  • Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to mitigate batch-to-batch variability .
  • Troubleshooting low yields : Check for moisture-sensitive intermediates (e.g., via Karl Fischer titration) or side reactions (TLC monitoring at 30-min intervals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.